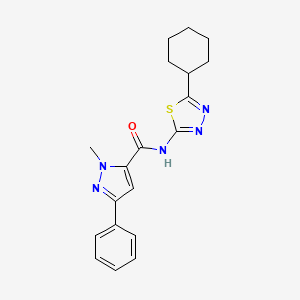

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent.

Formation of the Pyrazole Ring: The pyrazole ring is generally formed by the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, such as methyl acetoacetate, under basic conditions.

Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole intermediates through a carboxamide linkage. This can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide depends on its application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiadiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide

- 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a thiadiazole and a pyrazole ring, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple targets, making it a versatile compound for various applications.

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Thiadiazole Ring : Contributes to its biological activity.

- Pyrazole Moiety : Known for various pharmacological effects.

- Carboxamide Group : Enhances solubility and bioavailability.

The molecular formula is C16H20N4O2S with a molecular weight of approximately 356.48 g/mol.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HepG2 (human hepatocellular carcinoma)

The median inhibitory concentration (IC50) values suggest that it may be more effective than conventional drugs like 5-Fluorouracil in certain contexts .

Antimicrobial Properties

Studies have shown that derivatives of thiadiazole compounds, including this pyrazole derivative, possess antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : Potential binding to specific receptors that modulate inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the pyrazole moiety.

- Carboxamide formation through amide coupling reactions.

Each step requires optimization of conditions to maximize yield and purity.

Properties

Molecular Formula |

C19H21N5OS |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H21N5OS/c1-24-16(12-15(23-24)13-8-4-2-5-9-13)17(25)20-19-22-21-18(26-19)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,20,22,25) |

InChI Key |

KLNIJHCKMLOUAK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.